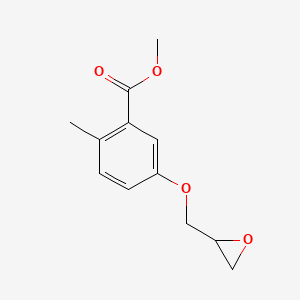

![molecular formula C12H13N3O4S2 B2383996 N-(5-(甲磺酰基)-4,5,6,7-四氢噻唑并[5,4-c]吡啶-2-基)呋喃-2-甲酰胺 CAS No. 1351635-52-3](/img/structure/B2383996.png)

N-(5-(甲磺酰基)-4,5,6,7-四氢噻唑并[5,4-c]吡啶-2-基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

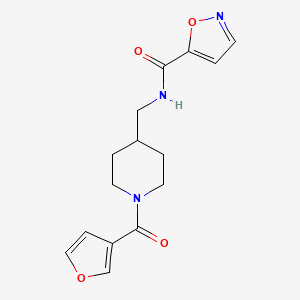

N-(5-(Methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide is a compound with unique structural attributes, integrating a furan-2-carboxamide moiety with a thiazolo[5,4-c]pyridine ring system. This compound’s intricate structure makes it a focal point of research across various scientific domains.

科学研究应用

抗菌活性

该化合物表现出新兴的抗菌活性。研究人员合成了一种结合了噻唑和磺酰胺基团的衍生物,这两种基团以其抗菌特性而闻名。这些分子在单独测试和与细胞穿透肽八精氨酸复合物中进行了测试。值得注意的是,几种合成的化合物对革兰氏阴性和革兰氏阳性细菌都显示出有效的抗菌活性。 药物-肽复合物的特异性很明显,对细菌细胞具有更快的杀伤动力学,对人红血球的溶血活性可忽略不计 .

抗纤维化活性

筛选结果表明,一些目标化合物比现有药物(如吡非尼酮)表现出更好的抗纤维化活性。 这些发现表明该化合物在纤维化相关疾病中的潜在应用 .

有机中间体

另一个衍生物,N-(2-甲氧基-5-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)吡啶-3-基)环丙烷磺酰胺,用作有机中间体。 它可以通过亲核和酰胺化反应合成,使其可用于进一步的化学转化 .

呋喃基酰胺衍生物

新化合物N-(吡啶-2-基甲基)呋喃-2-甲酰胺已合成并表征。 它的光谱分析、单晶 X 射线结构、Hirshfeld 表面分析和 DFT 计算提供了对其性质和潜在应用的见解 .

作用机制

Mode of Action

It is known that the compound interacts with its targets, leading to changes in the biological system . The specifics of these interactions and the resulting changes are subjects of ongoing research.

Biochemical Pathways

The compound is likely to affect several biochemical pathways due to its complex structure and potential interactions with various targets

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. These factors can include pH, temperature, presence of other compounds, and specific conditions within the biological system . .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide generally involves multi-step organic synthesis:

Initial formation of the thiazolo[5,4-c]pyridine backbone.

Introduction of the methylsulfonyl group to the 5th position.

Coupling the prepared intermediate with furan-2-carboxylic acid under suitable conditions to form the target compound.

Industrial Production Methods: For industrial-scale production, optimization of reaction conditions to improve yield and purity is crucial. This includes adjusting parameters such as:

Temperature control.

Efficient catalysts.

Purification techniques like crystallization or chromatography.

Types of Reactions It Undergoes

Oxidation: : The sulfonyl group may undergo further oxidation reactions, potentially forming sulfonic acid derivatives.

Reduction: : Selective reduction of the compound can target the sulfonyl group or the heterocyclic rings, leading to altered functional properties.

Substitution: : The compound can undergo substitution reactions at various reactive sites, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidizing agents: : Hydrogen peroxide, potassium permanganate.

Reducing agents: : Sodium borohydride, lithium aluminum hydride.

Substituting agents: : Halides, alkylating agents.

Major Products Formed

Oxidized or reduced versions of the initial compound.

Substituted derivatives with potentially different biological or chemical properties.

Chemistry

The compound is utilized in synthesizing novel derivatives for material science and catalysis studies.

Biology

Research involves exploring its interactions with biological macromolecules, studying its binding affinities, and possible therapeutic applications.

Medicine

Investigated for its potential pharmaceutical applications, particularly as a lead compound in drug design targeting specific pathways or receptors.

Industry

Applications in developing advanced materials and as intermediates in the synthesis of other complex organic compounds.

属性

IUPAC Name |

N-(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S2/c1-21(17,18)15-5-4-8-10(7-15)20-12(13-8)14-11(16)9-3-2-6-19-9/h2-3,6H,4-5,7H2,1H3,(H,13,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDHFLAFZYILOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

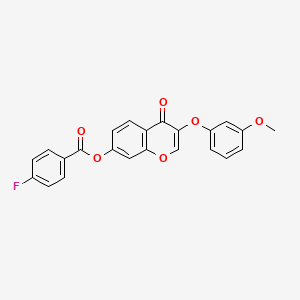

![3-bromo-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2383913.png)

![Tert-butyl N-[2-hydroxy-2-(1-methylpyrazol-4-YL)propyl]carbamate](/img/structure/B2383914.png)

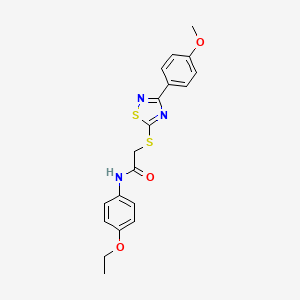

![N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2383917.png)

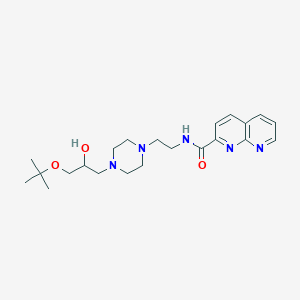

![4-(4-((2-Methylnaphthalen-1-yl)methyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2383918.png)

![[2-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2383925.png)

![N-(2,4-dimethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2383931.png)

![(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2383932.png)

![methyl 2-{2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate](/img/structure/B2383935.png)